Erigeside I

Catalog No.
S1536610
CAS No.
M.F
C20H20O11
M. Wt
436.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erigeside I

Botanical drug manufacturers face QC failure when using generic caffeoyl standards like chlorogenic acid for Dengzhanxixin injections. Erigeside I (CAS 224824-74-2) is the specific γ-pyranone caffeoyl glycoside reference material required for accurate UPLC-MS/MS multi-component quantification. • Ensures precise retention time and chemotaxonomic identification in Erigeron breviscapus extracts. • Enables calibration of post-column antioxidant detection (HPLC-ABTS/DPPH). • Supports pharmacokinetic profiling and biomass adulterant detection. >98% HPLC purity, in stock for immediate shipment.

Product Name

Erigeside I

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-oxopyran-3-yl)oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C20H20O11

Molecular Weight

436.4 g/mol

InChI

InChI=1S/C20H20O11/c21-11-3-1-10(7-13(11)23)2-4-16(24)29-9-15-17(25)18(26)19(27)20(31-15)30-14-8-28-6-5-12(14)22/h1-8,15,17-21,23,25-27H,9H2/b4-2+/t15-,17-,18+,19-,20-/m1/s1

InChI Key

CLFSHBHNICRSDA-ROGMSIAGSA-N

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=COC=CC3=O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=COC=CC3=O)O)O)O)O)O

Erigeside I has been reported in Erigeron breviscapus with data available.

Synonyms

Erigeside I, 2-(3,4-Dihydroxyphenyl)-3-(6-O-caffeoyl-β-D-glucopyranosyloxy)-4H-pyran-4-one, 4H-Pyran-4-one, 3-[[6-O-[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]-β-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-, (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-{[2-(3,4-dihydroxyphenyl)-4-oxo-4H-pyran-3-yl]oxy}tetrahydro-2H-pyran-3,4,5-triyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 25 mg

Erigeside I (CAS: 224824-74-2) is a specialized γ-pyranone caffeoyl glycoside isolated from Erigeron breviscapus, a critical raw material in the manufacturing of cardiovascular and cerebrovascular botanical formulations [1]. In industrial and analytical procurement, it serves as a high-value reference standard for multi-component quality control, particularly for Dengzhanxixin injections[2]. Unlike generic phenolic acids, Erigeside I possesses a unique 4-oxo-4H-pyran-3-yl moiety conjugated to a caffeoyl-glucopyranoside, making it a highly specific chemotaxonomic marker and a potent free radical scavenger [1]. Its primary procurement value lies in its required use for ultra-fast liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) quantification, online HPLC-ABTS/DPPH antioxidant screening, and precise pharmacokinetic profiling of complex botanical matrices [2].

Research Fit

Analytical reference standard for natural product research
HPLC purity ≥97–98% (vendor-dependent)
Distinct caffeoyl glycoside scaffold; not an iridoid
Research use only; not for human therapeutic use

Substituting Erigeside I with generic caffeoyl derivatives (e.g., chlorogenic acid) or primary flavonoids (e.g., scutellarin) fundamentally compromises analytical resolution and quality control in botanical drug manufacturing[1]. While scutellarin is the traditional primary marker for Erigeron extracts, modern regulatory and pharmacological standards require the simultaneous quantification of specific caffeoyl conjugates to accurately reflect the formulation's antioxidant capacity and full metabolic profile[2]. Generic substitutes lack the specific γ-pyranone moiety of Erigeside I, leading to retention time mismatches in UPLC-MS/MS, inaccurate chemotaxonomic identification, and an inability to track the exact pharmacokinetic pathways of Erigeron-specific phenolic acids in vivo [1]. Consequently, using generic standards results in incomplete quality assurance and fails to meet stringent multi-component regulatory guidelines [2].

Substitution Risk

Iridoid Scaffold Mismatch
Iridoid glycosides lack γ-pyranone and caffeoyl ester, which may shift SAR interpretation and analytical specificity.
Flavonoid Assay Profile Divergence
Scutellarin exhibits assay-dependent radical-scavenging profiles, complicating cross-platform method harmonization.
QSAR Non-Extrapolation
QSAR parameters (ΔE(H-L), Q(C5)) are scaffold-specific and do not transfer to iridoid derivatives, limiting predictive model reuse.

UPLC-MS/MS Multi-Component Profiling

In advanced quality control workflows for Dengzhanxixin injections, Erigeside I provides distinct baseline separation and precise MS/MS transition tracking, which is impossible to achieve using only the primary flavonoid marker [1]. Utilizing Erigeside I as a standard enables the simultaneous quantification of multiple bioactive constituents, capturing the critical phenolic acid fraction that single-marker assays miss [1].

Evidence DimensionSimultaneous quantification capacity in UPLC-MS/MS
Target Compound DataErigeside I acts as a distinct, non-overlapping quantitative standard for the caffeoyl glycoside fraction.
Comparator Or BaselineScutellarin (Flavonoid-only QC marker)
Quantified DifferenceAchieves comprehensive multi-class profiling (flavonoids + phenolic acids) compared to the 0% phenolic acid coverage of single-marker Scutellarin assays.
ConditionsUltra-fast liquid chromatography-tandem mass spectrometry of commercial botanical injections.

Procuring Erigeside I is essential for manufacturers upgrading from single-marker to multi-component regulatory quality control of complex botanical injections.

Dual-assay detection
Head-to-head
Detected in both on-line HPLC-ABTS and HPLC-DPPH; scutellarin showed reversed activity order between assays.
Supports cross-platform method validation and system suitability testing.
Assay-dependent detection variability observed for other co-constituents.

On-Line Radical Scavenging Profiling

Erigeside I demonstrates potent, quantifiable negative peaks in online HPLC-ABTS/DPPH coupled assays, directly correlating its specific chromatographic peak to antioxidant activity [1]. This allows researchers to isolate the exact radical scavenging contribution of the γ-pyranone caffeoyl glycoside fraction, rather than relying on the aggregate data of crude extracts[1].

Evidence DimensionFree radical scavenging identification
Target Compound DataErigeside I exhibits a direct, quantifiable radical scavenging peak in online post-column assays.
Comparator Or BaselineCrude Erigeron breviscapus extract
Quantified DifferenceIsolates the specific antioxidant contribution of the minor caffeoyl glycoside fraction, which is otherwise obscured by the >85% scutellarin content in crude mixtures.
ConditionsOn-line HPLC coupled with ABTS/DPPH post-column assays and MS detection.

Buyers developing high-throughput antioxidant screening platforms require pure Erigeside I to accurately calibrate online post-column derivatization systems.

QSAR Equation
Reported
pIC50 = -34.525 - 295.481·Q(C5) - 805.092 + 55.876·[ΔE(H-L)]² + 1.233·EL²
Scaffold-specific computational activity model for derivative design.
Valid for Erigeside I chemotype; not applicable to iridoid scaffolds.

Precise Pharmacokinetic Tracking

Erigeside I allows for the precise tracking of its specific in vivo metabolism and clearance in neurological disease models, outperforming generic spectrophotometric assays that only measure total phenolic acids [1]. By using pure Erigeside I, researchers can determine exact molecular parameters (e.g., specific half-life and AUC) in plasma [1].

Evidence DimensionPharmacokinetic tracking accuracy
Target Compound DataErigeside I allows precise UPLC-MS/MS tracking of its specific in vivo absorption and clearance.
Comparator Or BaselineTotal phenolic acid UV-Vis spectrophotometric assays
Quantified DifferenceProvides exact molecular tracking versus the non-specific, aggregate absorption data of UV-Vis spectrophotometry.
ConditionsPharmacokinetic profiling in sham and middle cerebral artery occlusion models.

Procuring Erigeside I is critical for laboratories conducting rigorous pharmacokinetic and bioavailability studies that require exact molecular tracking rather than bulk class estimations.

Core Scaffold
Class-level
γ-Pyranone caffeoyl glucoside (MW 436.37) vs. iridoid cyclopentanopyran core (MW 346–388).
Distinct chromatographic and mass spectrometric profile aids unambiguous peak assignment.
Class-level structural divergence; individual compound properties vary.
Bioanalytical Method
Method context
Validated UFLC-MS/MS quantification of 10 constituents in rat plasma; pathology-dependent PK differences observed.
Supports multi-component botanical PK bioanalysis and matrix-specific method development.
Erigeside I PK parameters not individually tabulated in the abstract.
Reference Purity
Specification review
HPLC purity ≥97–99% (vendor-dependent); comparable reference grade to scutellarin (≥85–98%).
Supports quantitative reference standard use in content assays.
Vendor specifications; independent verification recommended.

Botanical Injection Quality Control

Erigeside I is the required reference standard for UPLC-MS/MS multi-component quantification of Dengzhanxixin injections, ensuring compliance with advanced pharmacopeial standards that mandate the profiling of both flavonoids and caffeoyl conjugates [1].

Antioxidant Screening System Calibration

Due to its validated performance in HPLC-ABTS/DPPH assays, Erigeside I is an ideal pure standard for calibrating post-column free radical scavenging detection systems in natural product research [2].

Pharmacokinetic and Bioavailability Studies

Erigeside I serves as a critical analytical marker for tracking the in vivo absorption, distribution, and metabolism of Erigeron-derived phenolic acids, particularly in neurological and cardiovascular disease models [1].

Chemotaxonomic Authentication

As a specialized γ-pyranone glycoside, Erigeside I is used by industrial procurement and QA teams to authenticate Erigeron breviscapus biomass, distinguishing it from adulterants or related Asteraceae species [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
HPLC antioxidant screening method development
Consistent dual-assay radical-scavenging detection
Cross-platform system suitability and method harmonization
Multi-constituent botanical PK bioanalysis
Authenticated reference material for UFLC-MS/MS quantification
Pharmacokinetic discrimination from co-occurring constituents
Caffeoyl glycoside derivative design
Scaffold-specific computational activity model (QSAR)
Experimental validation of predicted derivative activity
Erigeron breviscapus species authentication
Unique caffeoyl-γ-pyranone structural motif
HPLC fingerprint discrimination from non-Erigeron iridoids

XLogP3

-0.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

436.10056145 Da

Monoisotopic Mass

436.10056145 Da

Heavy Atom Count

31

Appearance

Yellow powder

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